Product packaging for gentisone HC(Cat. No.:CAS No. 123902-40-9)

gentisone HC

Cat. No.: B1169018
CAS No.: 123902-40-9
Attention: For research use only. Not for human or veterinary use.
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Description

Gentisone HC is a sterile, aqueous suspension supplied in dropper bottles, formulated for research applications. Its composition includes two active components: the aminoglycoside antibiotic Gentamicin (0.3% w/v) and the corticosteroid Hydrocortisone acetate (1% w/v) . Mechanism of Action for Research: The research value of this compound lies in the synergistic action of its two components. Gentamicin is a bactericidal antibiotic that acts by inhibiting protein synthesis in susceptible bacteria, ultimately leading to cell death . Hydrocortisone acetate provides potent anti-inflammatory and immunosuppressive glucocorticoid effects, which suppress the clinical manifestations of inflammation . This combination allows researchers to study the interplay between bacterial eradication and inflammation control in model systems. Key Research Applications: This product is supplied for non-clinical investigation into areas such as the pathophysiology of otitis externa, the impact of combined anti-infective and anti-inflammatory agents on tissue repair, and the local effects of corticosteroids on epidermal and dermal structures. Preclinical studies in animal models have shown that the components can cause statistically significant changes in the thickness and mitotic index of meatal skin and the tympanic membrane . Important Handling and Safety Information: This product is labeled For Research Use Only (RUO) . It is not for diagnostic, therapeutic, or personal use and must not be administered to humans or animals. Researchers should handle this product with appropriate biosafety precautions. It is contraindicated for use in scenarios involving a perforated tympanic membrane, and prolonged use should be avoided as it may lead to skin sensitization or the emergence of resistant organisms . Store below 25°C and discard contents 4 weeks after opening .

Properties

CAS No.

123902-40-9

Molecular Formula

C48H78O19

Synonyms

gentisone HC

Origin of Product

United States

Hydrocortisone: Chemical Structure, Synthesis, and Molecular Mechanisms of Action

Chemical Structure

Hydrocortisone has the chemical name pregn-4-ene-3,20-dione,11,17,21-trihydroxy-, (11β)- pfizer.com. Its molecular formula is C21H30O5, and its molecular weight is approximately 362.46 g/mol nih.govcaymanchem.compfizer.comfishersci.cascbt.com. It is characterized as a 21-hydroxy steroid, an 11β-hydroxy steroid, a 20-oxo steroid, a 3-oxo-Δ(4) steroid, a primary α-hydroxy ketone, a tertiary α-hydroxy ketone, a 17α-hydroxy-C21-steroid, and a glucocorticoid nih.gov. Hydrocortisone acetate (B1210297) is the synthetic acetate ester form of hydrocortisone nih.gov.

Table 1: Chemical Properties of Hydrocortisone and Hydrocortisone Acetate

PropertyHydrocortisone nih.govcaymanchem.compfizer.comfishersci.cascbt.comHydrocortisone Acetate nih.gov
Chemical Name(11β)-11,17,21-trihydroxypregn-4-ene-3,20-dioneCortisol 21-acetate
Molecular FormulaC21H30O5C23H32O6
Molecular Weight362.46 g/mol 404.5 g/mol
PubChem CID57545744
Solubility (Water)Very slightly soluble-
Physical AppearanceWhite to practically white, odorless, crystalline powder-

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

Synthesis Pathways

The synthesis of hydrocortisone has historically involved both biological fermentation processes and chemical synthesis researchgate.netgoogle.com. Early methods included extraction from animal adrenal glands google.com.

Modern synthesis approaches leverage a combination of chemical and biotechnological methods, often starting from steroid precursors like diosgenin (B1670711) or progesterone (B1679170) researchgate.net. Biotechnological routes, particularly fermentation, play a significant role, for instance, utilizing fungi such as Curvularia lunata or Absidia orchidis for 11β-hydroxylation researchgate.netgoogle.com. Engineered Escherichia coli strains and recombinant Saccharomyces cerevisiae strains have also been developed to synthesize hydrocortisone from simpler carbon sources through artificial biosynthetic pathways involving multiple enzymes researchgate.netacs.orgnih.gov.

One chemical synthesis pathway involves the oxidation of the C16-C17 double bond of dextropregnenolone with hydrogen peroxide to form an epoxide chemicalbook.com. Subsequent reactions include ring opening with hydrobromic acid, debromination, esterification, further bromination, dehalogenation, and finally microbiological oxidation at position C1 to yield hydrocortisone chemicalbook.com. Researchers are continuously developing improved synthetic approaches to enhance accessibility and therapeutic properties researchgate.net.

Molecular Mechanisms of Action

Hydrocortisone, as a glucocorticoid, exerts its effects primarily by binding to glucocorticoid receptors (GR) located in the cytoplasm of cells drugbank.compatsnap.compatsnap.comdrugbank.com. Upon binding, the hydrocortisone-GR complex undergoes a conformational change and translocates into the cell nucleus patsnap.comdrugbank.com. Inside the nucleus, this complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes patsnap.comdrugbank.com.

This interaction modulates gene transcription, leading to either upregulation or downregulation of various protein productions patsnap.comdrugbank.com. Key anti-inflammatory actions include the promotion of anti-inflammatory proteins, such as lipocortin-1, which inhibits phospholipase A2 drugbank.compatsnap.compatsnap.comdrugbank.com. This inhibition reduces the formation of arachidonic acid derivatives, precursors to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes drugbank.compatsnap.com. Concurrently, hydrocortisone downregulates the expression of pro-inflammatory genes that encode cytokines, chemokines, and adhesion molecules, thereby reducing inflammation drugbank.compatsnap.compatsnap.com. Hydrocortisone also interferes with the activation of the nuclear factor kappa B (NF-κB) pathway by promoting the production of IκB, which prevents NF-κB's translocation to the nucleus and inhibits its ability to activate inflammatory genes drugbank.compatsnap.com.

Advanced Chemical Aspects of Hydrocortisone and Its Derivatives

Synthetic Methodologies

Synthetic methodologies for novel hydrocortisone (B1673445) derivatives aim to optimize their pharmacological profiles, such as increasing potency, altering duration of action, or modifying specific activities (e.g., reducing mineralocorticoid activity) nih.govmdpi.com. These methodologies often involve specific chemical modifications to the core steroid structure.

One common strategy involves the introduction of functional groups or structural changes at various positions of the hydrocortisone scaffold. For example, the introduction of a fluorine atom at the 9α-position of hydrocortisone can increase its binding affinity to glucocorticoid receptors and inhibit oxidation of the 11-OH group, as seen in fludrocortisone (B194907) nih.gov. The creation of a Δ1-double bond, as in prednisolone, enhances potency while reducing salt-retaining activity nih.gov. Incorporating a C6α-methyl group, as in 6α-methylprednisolone, can prevent hydroxylation at that position, leading to increased potency and duration of action nih.gov.

Esterification is another significant methodology, exemplified by hydrocortisone acetate (B1210297) itself patsnap.comnih.gov. The synthesis of various hydrocortisone esters, such as hydrocortisone valerate (B167501) or hydrocortisone cypionate, can influence properties like solubility, percutaneous absorption, and duration of action wikipedia.orgsci-hub.se. These esters are often prepared by reacting hydrocortisone with appropriate acylating agents. For instance, hydrocortisone-21 carboxylates can be obtained through replacement reactions involving an iodide intermediate and an alkyl carboxylate, followed by hydrolysis to yield hydrocortisone google.com.

More advanced synthetic strategies include the formation of ring-fused heterocyclic derivatives or ketal derivatives to create antedrugs, which are designed to be active at the site of application but rapidly inactivated upon systemic absorption nih.gov. These complex syntheses involve multi-step reactions, such as the formation of bismethylene dioxyethers to protect hydroxyl groups, oxidation of olefinic bonds, nucleophilic ring opening, and subsequent esterification or hydrolysis steps to achieve the desired derivative structure nih.gov. Biotransformation, using fungal whole-cell cultures, has also been explored to yield hydrocortisone metabolites with potential biological activities, highlighting the versatility of both chemical and biological synthetic routes for generating novel steroidal compounds nih.gov.

Combined Chemical and Molecular Interactions of Gentamicin and Hydrocortisone and Relevant Research Methodologies

Molecular Interactions between Gentamicin (B1671437) and Hydrocortisone (B1673445) in Solution and Solid State

While specific studies detailing direct molecular interactions between gentamicin and hydrocortisone are scarce, their chemical structures suggest potential avenues for non-covalent interactions.

Gentamicin is a polycationic aminoglycoside, possessing multiple amine and hydroxyl groups. These groups are capable of forming hydrogen bonds and, when protonated (as is common for amines at physiological pH), can participate in significant electrostatic interactions nih.govuni-freiburg.dedrugbank.comberkeley.edu. Hydrocortisone, a steroid, contains several hydroxyl and ketone functional groups, which are also capable of forming hydrogen bonds and engaging in dipole-dipole interactions fishersci.cafishersci.cajchps.comresearchgate.net.

The potential for direct non-covalent interactions between gentamicin and hydrocortisone, therefore, theoretically exists:

Hydrogen Bonding: The hydroxyl groups on both gentamicin and hydrocortisone, as well as the amino groups on gentamicin, could act as hydrogen bond donors, while oxygen atoms (from hydroxyls, ketones, ethers) on both molecules could act as hydrogen bond acceptors uni-freiburg.deberkeley.edu.

Electrostatic Interactions: Gentamicin, being polycationic, could theoretically engage in electrostatic interactions with any negatively polarized or anionic centers present on the hydrocortisone molecule or in its immediate environment. However, hydrocortisone itself is generally considered non-ionic drugbank.com. Any significant electrostatic interactions would likely arise from interactions with counter-ions or other excipients in a formulation or through induced dipole interactions.

Despite the theoretical potential, comprehensive research explicitly characterizing these direct non-covalent interactions between gentamicin and hydrocortisone in binary mixtures in solution or solid state has not been widely reported in the literature searched.

Co-crystallization and co-amorphous systems are advanced pharmaceutical strategies employed to enhance the physicochemical properties, such as solubility and stability, of active pharmaceutical ingredients (APIs) nih.govmdpi.comresearchgate.net. Co-crystals involve the formation of a crystalline material comprising two or more neutral molecular components in a defined stoichiometric ratio held together by non-covalent interactions justia.com. Co-amorphous systems consist of two or more low-molecular-weight components that are molecularly dispersed in a single amorphous phase, often stabilized by molecular interactions like hydrogen bonds or salt formation nih.govmdpi.commdpi.com.

While these approaches are well-established for various drug substances nih.govmdpi.commdpi.com, specific studies investigating the co-crystallization or formation of co-amorphous systems explicitly between gentamicin and hydrocortisone are not readily found in the current scientific literature. Most studies on co-crystallization and co-amorphous systems involve one API and a co-former (e.g., amino acids, sugars, other excipients) rather than two distinct APIs of such differing chemical classes nih.govmdpi.commdpi.com. The absence of reported co-crystal or co-amorphous formation specifically for gentamicin and hydrocortisone suggests that if such systems exist, their characterization has not been a primary focus or they may not form readily under common conditions.

Research has explored the influence of hydrocortisone on the pharmacokinetics of gentamicin, such as its renal uptake in animal models nih.govnih.gov. For instance, a study in rats found that hydrocortisone (and endotoxin) given alone increased gentamicin concentration in the renal cortex, and their combination could lead to even higher levels under specific conditions, potentially increasing the risk of nephrotoxicity nih.govnih.gov. This represents an interaction at the cellular or physiological level, affecting drug distribution and accumulation, rather than a direct molecular-level influence of one compound on the target binding or intrinsic molecular stability of the other compound.

Gentamicin's primary molecular target is the bacterial 30S ribosomal subunit, where it inhibits protein synthesis drugbank.comsmpdb.canih.gov. Hydrocortisone binds to glucocorticoid receptors within cells to exert its anti-inflammatory effects drugbank.com. There is no direct evidence in the searched literature indicating that hydrocortisone at a molecular level directly alters gentamicin's binding affinity to bacterial ribosomes or its molecular stability, or vice-versa, outside of systemic physiological contexts. Drug interaction checkers also indicate no direct clinical interactions found between gentamicin and hydrocortisone, though they caution consultation with a healthcare provider drugs.com.

Physicochemical Characterization of Combined Systems

When studying the compatibility and potential interactions within combined drug systems like Gentisone HC, various physicochemical characterization techniques are typically employed. These methods allow for the detection of changes in the physical state, chemical bonds, or thermal behavior that might indicate interaction or incompatibility.

Spectroscopic techniques such as Fourier-Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are powerful tools for identifying molecular structures and detecting intermolecular interactions jchps.comtamu.eduspectroscopyonline.comeuropeanpharmaceuticalreview.com.

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by molecular vibrations. Shifts in characteristic absorption bands, changes in peak intensity, or the appearance of new bands in the FTIR spectrum of a mixture compared to the individual components can indicate the formation of new chemical bonds or non-covalent interactions (like hydrogen bonding) berkeley.edujchps.comspectroscopyonline.comnih.gov. For example, studies have utilized FTIR to analyze gentamicin in formulations or to detect interactions with other polymers nih.govnih.gov. Similarly, FTIR has been used for the structural analysis of hydrocortisone jchps.com.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that are Raman active tamu.edueuropeanpharmaceuticalreview.com. It is particularly useful for studying molecular interactions in both solid and solution states tamu.edumdpi.com. Changes in Raman shifts or band broadening in a mixture can signify molecular interactions tamu.edu. Raman spectroscopy has been used for the characterization of gentamicin in certain microfibers mdpi.com and for the analysis of hydrocortisone jchps.com.

While these techniques are routinely applied in pharmaceutical analysis to characterize drug-excipient interactions or the physical state of drugs in formulations nih.govuea.ac.uk, specific detailed studies using FTIR or Raman spectroscopy to directly detect and characterize interactions within a gentamicin-hydrocortisone binary mixture were not identified in the scope of this search. Such studies would typically involve comparing the spectra of the individual compounds with the spectrum of their physical mixture to observe any spectral deviations indicative of interaction.

Thermal analysis techniques are widely used in preformulation and formulation development to assess the compatibility of drug substances with excipients and to study the physical state and thermal stability of materials nih.govuea.ac.ukolemiss.edu.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions (e.g., melting, glass transition, crystallization) as a function of temperature nih.govolemiss.edu. In compatibility studies, changes in melting point, enthalpy, or glass transition temperature of the individual components when mixed can indicate physical or chemical interactions nih.gov. For instance, a shift or disappearance of a characteristic melting endotherm could suggest a molecular interaction or the formation of a new phase. DSC is a standard method for confirming the homogeneity and stability of co-amorphous systems mdpi.commdpi.com.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere nih.govuea.ac.uk. It is used to evaluate thermal stability, decomposition patterns, and solvent content. In compatibility studies, TGA can reveal if one compound accelerates the degradation of another, or if new degradation products are formed in a mixture at lower temperatures than expected for the individual components nih.gov.

While DSC and TGA are fundamental for drug-excipient compatibility screening nih.govolemiss.edu, specific data tables or detailed research findings from DSC or TGA studies demonstrating direct thermal compatibility or incompatibility between gentamicin and hydrocortisone in a combined system were not found in the search results. Studies often use these techniques for individual compounds or for mixtures with common excipients nih.govuea.ac.ukolemiss.edu.

Solid-State Nuclear Magnetic Resonance (ss-NMR) for Solid-State Interaction Analysis

Solid-state Nuclear Magnetic Resonance (ss-NMR) spectroscopy is an indispensable tool for analyzing the solid forms of pharmaceutical compounds, providing detailed insights into molecular structure, dynamics, and interactions. Unlike solution NMR, ss-NMR allows for the analysis of materials in their native solid state, including crystalline solids, amorphous compounds, polymers, and hybrid materials preprints.orgbruker.com.

In the context of gentamicin and hydrocortisone, ss-NMR can be used to investigate their solid-state interactions, including the formation of co-crystals, amorphous solid dispersions, or other solid forms. The technique is highly sensitive, capable of identifying crystalline and amorphous forms of drugs and excipients, as well as solvates and hydrates bruker.com. It can simultaneously analyze the active pharmaceutical ingredient (API) and excipients, and even selectively remove components from the spectrum for clearer analysis bruker.com. As a quantitative technique, ss-NMR can determine the proportion of different solid forms, such as crystalline and amorphous material, within a sample bruker.com.

Ss-NMR is particularly valuable for probing drug-carrier interactions and analyzing polymorphic forms of drugs mdpi.com. For example, 13C ss-NMR can be employed to investigate the association between amorphous drugs and polymers by detecting differences in NMR spectra that may not be apparent through other techniques like PXRD mdpi.com. This method can also distinguish between free and bound steroid drugs within a drug delivery system mdpi.com. The technique relies on specific methods like magic-angle spinning (MAS) and cross-polarization (CP) to improve spectral resolution by averaging out anisotropic interactions and enhancing signal sensitivity, particularly for 13C detection preprints.orgbruker.comemory.edu. By studying these interactions, researchers can gain a deeper understanding of how gentamicin and hydrocortisone behave when combined in solid formulations, which is critical for predicting stability and performance.

Advanced Analytical Methodologies for Studying Gentamicin and Hydrocortisone in Academic Research Matrices

Academic research into gentamicin and hydrocortisone necessitates a range of advanced analytical methodologies to achieve precise separation, quantification, and structural elucidation, especially in complex mixtures. These techniques offer high resolution and sensitivity, enabling comprehensive characterization of these compounds.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)) for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (HPLC-MS), are fundamental for the separation and quantification of gentamicin and hydrocortisone in various matrices. These methods are widely used due to their efficiency and sensitivity.

High-Performance Liquid Chromatography (HPLC) HPLC is extensively used for the determination of gentamicin and hydrocortisone, both individually and in combination. For hydrocortisone, quantitative determination can be achieved using UV detection at 245 nm, with linearity, accuracy, and precision demonstrated over specific concentration ranges researchgate.net. For instance, a method for miconazole (B906) and hydrocortisone demonstrated acceptable linearity for hydrocortisone within the range of 4-80 µg/mL researchgate.net.

Gentamicin, being an aminoglycoside antibiotic, lacks a strong chromophore, which often necessitates derivatization to improve detectability and separation in HPLC analyses psu.edu. Pre- or post-column derivatization can be employed to form fluorescent or UV-active derivatives. For example, a simple and sensitive procedure for gentamicin determination involves its reaction with o-phthaldialdehyde (OPA) in combination with N-acetylcysteine (NAC) in a basic medium, followed by reversed-phase chromatography with fluorescence detection at an excitation wavelength of 328 nm and emission wavelength of 423 nm pjoes.com. This method showed linearity over a range of 0.4-12.8 µg/mL pjoes.com. Another HPLC method for gentamicin in the presence of parabens used a CN column with a mobile phase of 0.15% triethylamine (B128534) in 10 mM KH2PO4 aqueous solution and methanol (B129727), achieving selective quantification within 5 minutes bg.ac.rs. This method was linear for gentamicin in the range of 0.32-1.04 mg/mL bg.ac.rs.

Table 1: Example HPLC Parameters for Gentamicin and Hydrocortisone Quantification

CompoundDetection MethodLinearity RangeMobile Phase ComponentsWavelength (nm)Reference
HydrocortisoneUV detection4-80 µg/mL2.22 mM sodium dihydrogen phosphate (B84403) (Triethylamine 0.2%):acetonitrile (45:55, v:v)245 researchgate.net
GentamicinFluorescence (post-derivatization)0.4-12.8 µg/mLReversed-phase with OPA/NAC derivatizationEx: 328, Em: 423 pjoes.com
GentamicinUV detection (non-derivatized)0.32-1.04 mg/mL0.15% triethylamine in 10mM KH2PO4 aq. sol. (pH 3.0) and methanol (70:30, v/v)Not specified (UV) bg.ac.rs

HPLC coupled with Mass Spectrometry (HPLC-MS) HPLC-MS offers enhanced specificity and sensitivity for complex mixture analysis, combining the separation power of HPLC with the qualitative and quantitative capabilities of MS. While general search results for specific HPLC-MS applications for simultaneous analysis of gentamicin and hydrocortisone were limited, HPLC-MS is commonly used for identifying degradation products and performing quantitative analysis in pharmaceutical studies researchgate.net. The high resolution and molecular specificity of MS detection are particularly beneficial for analyzing complex biological or research matrices where interfering substances might be present.

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis

Capillary Electrophoresis (CE) is a powerful technique for charge-based separation and analysis, offering high efficiency and the ability to separate molecules with minute differences in their charge-to-mass ratio bdn.go.th. CE is suitable for both small and large molecules and can be applied to the analysis of gentamicin and hydrocortisone.

For gentamicin, which is a multicomponent aminoglycoside antibiotic, CE methods have been developed for the baseline separation of its various components (C1, C1a, C2, C2a, and C2b) researchgate.net. One method achieved this separation using a background electrolyte containing 0.35 mM cetyl trimethylammonium bromide, 3% methanol, and 90 mM sodium pyrophosphate (pH 7.4), with direct UV detection, though its application was limited to a gentamicin concentration range of 2-6 mg/mL researchgate.net. Another method for underivatized gentamicin used capillary zone electrophoresis with potential gradient detection, separating gentamicin into three major peaks (C1, C1a, and C2+C2a) within 15 minutes, with a linear range of 10 to 500 ppm nih.gov.

While specific research on CE for hydrocortisone was not as prominent in the search results, CE's capability for charge-based separation makes it suitable for analyzing steroids, which can be ionized under certain pH conditions. CE has been used in academic research for analyzing components in complex biological systems that might include hydrocortisone, demonstrating its utility in separating different compounds within a mixture springermedizin.de.

High-Resolution NMR Spectroscopy for Quantitative Analysis and Structural Elucidation in Complex Mixtures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy (solution NMR) is an invaluable tool for quantitative analysis and structural elucidation of pharmaceutical compounds, including gentamicin and hydrocortisone, especially in complex mixtures mdpi.comspectroscopyeurope.com. Unlike chromatographic methods, NMR is non-destructive and can directly determine the ratio of substances in a mixture without needing external references for quantification mdpi.comspectroscopyeurope.com.

High-resolution 1H, 13C, and 31P NMR techniques have been successfully employed for structural and analytical purposes mdpi.com. For quantitative NMR (qNMR), the signal response in a spectrum is directly proportional to the number of nuclei generating the corresponding resonance line, making it a robust method for content determination, impurity profiling, and assessment of degradation products spectroscopyeurope.com.

NMR spectroscopy is widely applied to complex molecules like hydrocortisone for identification purposes, often by comparing spectra with chemical reference substances spectroscopyeurope.comspectroscopyeurope.com. While gentamicin's complex mixture of components (C1, C1a, C2, and C2b) presents challenges due to overlapping signals, advanced 1D and 2D NMR methods can be employed for their characterization and quantitative analysis psu.eduspectroscopyeurope.comcornell.edu. NMR can provide detailed information about molecular geometry, bonding, and packing bruker.com. It is also used to evaluate the content of residual solvents and determine isomeric compositions spectroscopyeurope.com. The ability of high-resolution NMR to identify novel molecules and conduct large-scale studies with ease of sample preparation and high reproducibility makes it ideal for academic research into complex pharmaceutical formulations cornell.edu.

Advanced Spectrophotometric and Fluorimetric Assays for Concentration Determination and Interaction Studies

Spectrophotometric (UV-Vis) and fluorimetric assays provide accessible and rapid methods for the concentration determination and interaction studies of gentamicin and hydrocortisone.

Spectrophotometric Assays (UV-Vis) UV-Vis spectrophotometry is a straightforward method for the quantitative determination of active pharmaceutical ingredients. While hydrocortisone generally shows good UV absorption (e.g., at 245 nm), gentamicin presents low absorbances in the UV-Vis domain, making direct determination challenging for achieving adequate detection and quantitation limits actamedicamarisiensis.ro.

To overcome this, indirect spectrophotometric methods have been developed for gentamicin. One such method is based on the formation of complex combinations with Cu2+ ions, which exhibit increased UV-Vis light absorbing capacity. Optimized conditions for this complex formation in the presence of CuCl2·6H2O and 1 mM NaOH as solvent allow readings to be performed on the first derivative of the absorbance spectrum at 291 nm. This method showed linearity over a concentration range of 0.051–0.261 mg/mL for gentamicin actamedicamarisiensis.ro. Another study employed first-order derivative spectroscopy for the simultaneous determination of curcumin (B1669340) and gentamicin sulfate (B86663), where gentamicin sulfate had a zero crossing point at 244 nm and linearity from 2-12 µg/mL biomedpharmajournal.org.

Fluorimetric Assays Fluorimetric assays are highly sensitive techniques used for concentration determination and studying molecular interactions, particularly drug-protein interactions nih.govrsc.org. While general applications of fluorescence spectroscopy for drug-protein interactions are well-documented, specific research detailing the fluorimetric interaction studies between gentamicin and hydrocortisone directly was not extensively found. However, gentamicin can be detected using fluorescence detection after derivatization with o-phthaldialdehyde and N-acetylcysteine, which forms fluorescent isoindole derivatives pjoes.com. This approach is used for quantitative analysis, with detection at an excitation wavelength of 328 nm and emission at 423 nm pjoes.com. Fluorescence spectroscopy is also utilized in cell culture studies where gentamicin and hydrocortisone are components of the growth medium, allowing for the analysis of cell viability or other cellular processes nsf.govjelsciences.com. The technique can provide information on binding affinity and thermodynamic parameters, crucial for understanding how drugs interact with biological systems or other molecules nih.gov.

Table 2: Example Spectrophotometric and Fluorimetric Parameters

CompoundAssay TypeDetection Wavelength (nm)Linearity RangeSpecificsReference
GentamicinIndirect Spectrophotometry291 (first derivative)0.051-0.261 mg/mLWith Cu2+ complexation actamedicamarisiensis.ro
GentamicinDerivative Spectrophotometry244 (zero crossing point)2-12 µg/mLSimultaneous with curcumin biomedpharmajournal.org
GentamicinFluorimetry (post-derivatization)Ex: 328, Em: 4230.4-12.8 µg/mLWith OPA/NAC derivatization pjoes.com

Advanced Research Frontiers and Methodological Considerations

Computational Chemistry and Molecular Modeling Studies

Computational modeling provides a powerful lens through which to examine the dynamic and energetic landscapes of drug-target interactions. For gentamicin (B1671437) and hydrocortisone (B1673445), these methods have been crucial in detailing the structural basis of their biological activities.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This technique is fundamental to understanding the binding modes of gentamicin and hydrocortisone.

Gentamicin-Ribosome Interactions : Gentamicin exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, specifically at the aminoacyl-tRNA decoding site (A-site). embopress.org Docking simulations reveal that gentamicin positions itself in the major groove of the 16S rRNA at the A-site. embopress.org The interaction is stabilized by a network of hydrogen bonds between the highly polar drug molecule and key nucleotides. rcsb.org The primary binding site involves direct contacts with rRNA bases A1408, G1494, and U1495. rcsb.org This binding induces a conformational change in the ribosome, particularly forcing two universally conserved adenine (B156593) residues, A1492 and A1493, into a "flipped-out" state, which disrupts the decoding process and leads to widespread misreading of the genetic code. sanbonmatsu.orgnih.gov Computational studies have identified that hit compounds generally form hydrogen bonds with nucleotides C1403, C1404, G1491, A1492, A1493, G1494, U1495, and G1497 near the decoding center. metu.edu.tr

Hydrocortisone-GR Interactions : Hydrocortisone, a natural glucocorticoid, mediates its anti-inflammatory effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. nih.gov The ligand-binding domain (LBD) of the GR features a predominantly hydrophobic ligand-binding pocket. oup.com Docking studies of hydrocortisone (cortisol) and other steroids into the GR LBD show how these molecules fit within this pocket. nih.govoup.com The binding is characterized by specific polar interactions at the extremities of the hydrophobic pocket, which anchor the ligand in place. oup.com These simulations are crucial for understanding the molecular mechanism of binding and for developing novel GR agonists or antagonists. nih.gov

While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic nature of molecular systems over time, revealing conformational changes and the kinetics of binding.

Gentamicin-Ribosome Dynamics : MD simulations have been instrumental in refining the understanding of how gentamicin interacts with the ribosome. Explicit solvent all-atom simulations have shown that the key decoding bases, A1492 and A1493, can spontaneously flip in and out of the RNA helix even in the absence of the drug. sanbonmatsu.orgnih.govmsu.ru This finding supports a "stochastic gating" mechanism, where gentamicin binds to and stabilizes the pre-existing flipped-out conformation, rather than an "induced-fit" model where the drug's arrival forces the conformational change. sanbonmatsu.orgnih.gov These simulations also reveal that drug dissociation is not a simple two-state process but involves the molecule moving through many metastable local minima in the free-energy landscape. nih.gov Furthermore, MD studies show that gentamicin binding increases the energy barrier for ribosome rotation, contributing to its inhibitory effect on translation. nih.gov

Hydrocortisone-GR Dynamics : MD simulations of GR have revealed the complex conformational dynamics that occur upon ligand binding. nih.gov The binding of an agonist like hydrocortisone to the LBD induces significant conformational changes that are essential for the receptor's function, including its interaction with coactivator proteins. frontiersin.orgnih.gov These simulations have investigated the structural and dynamical aspects of a conformational switch in the GR DNA-binding domain (DBD) that is critical for its transcriptional activity. uu.nluu.nl Studies comparing different GR agonists have shown that variations in their efficacy can be linked to distinct conformational changes they induce in the receptor, particularly in the cofactor binding pocket. frontiersin.org These dynamic insights are vital for understanding how different ligands can modulate GR activity. nih.gov

Quantum chemical (QC) calculations provide a detailed description of the electronic structure of molecules, allowing for the prediction of their intrinsic properties and reactivity.

Gentamicin Electronic Properties : QC methods, including semi-empirical and Density Functional Theory (DFT), have been used to investigate the chemical reactivity of gentamicin. researchgate.net These calculations determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap between them, binding energy, and electrostatic potential. researchgate.net Such analyses can identify the most probable bonds to break in a reaction and provide insights into the molecule's stability and reactive sites. researchgate.netresearchgate.net The combination of Quantum Mechanics and Molecular Mechanics (QM/MM) methods has also been applied to study antibiotics like gentamicin, offering a balance between computational cost and accuracy for large molecular systems. msu.ru

Hydrocortisone Reactivity Prediction : DFT calculations have been extensively applied to hydrocortisone (cortisol) and other glucocorticoids to analyze their electronic and geometric characteristics. researchgate.net By calculating the energies of frontier molecular orbitals (HOMO and LUMO), researchers can determine global reactivity descriptors such as chemical potential, electronegativity, hardness, and softness. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net Molecular electrostatic potential (MEP) surface visualizations also help identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are crucial for predicting intermolecular interactions. researchgate.net

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Chemoinformatics and QSAR modeling employ statistical and computational methods to establish a correlation between the chemical structure of a compound and its biological activity.

QSAR models are mathematical equations that relate chemical structure to activity, enabling the prediction of the potency of new, untested compounds. wikipedia.org

QSAR for Aminoglycosides : For aminoglycosides like gentamicin, 3D-QSAR models have been developed to predict antibacterial activity. nih.gov These models are built using a training set of known aminoglycoside derivatives with measured biological data. nih.gov The resulting models can then be used to score novel compounds designed in silico, prioritizing those with the highest predicted activity for synthesis and testing. nih.gov The development of QSAR models is a key strategy in medicinal chemistry for finding new lead candidates. mdpi.com

QSAR for Corticosteroids : QSAR studies have been performed on steroid hormones to correlate their structural parameters with binding affinity for receptors like the corticosteroid-binding globulin (CBG). kg.ac.rs These models have shown that electronic properties, such as partial charges on specific atoms, are key features describing binding activity. kg.ac.rs Other approaches, such as Quantitative Spectrometric Data-Activity Relationship (QSDAR) models based on simulated 13C NMR data, have also proven effective in predicting the binding activity of steroids. nih.gov Such models provide a rapid and simple way to predict the activity of new steroid derivatives. nih.gov

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.

Pharmacophore Modeling for Aminoglycosides : Pharmacophore models for aminoglycosides have been designed based on the available structural data of their complexes with ribosomal RNA. nih.gov These models identify the crucial spatial arrangement of features, such as hydrogen bond donors and acceptors from the numerous amine and hydroxyl groups characteristic of the aminoglycoside scaffold. These pharmacophores can then be used as 3D queries to screen libraries of molecular fragments or compounds to identify new potential RNA binders based on the neamine (B104775) core, which is common to all aminoglycosides and provides binding specificity. nih.gov

Pharmacophore Modeling for Corticosteroids : Both ligand-based and structure-based pharmacophore models have been developed for corticosteroids and their targets. nih.govresearchgate.net For the glucocorticoid receptor, models have been generated using the structure of known potent ligands like dexamethasone. researchgate.net These models typically include features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that map to the key interaction points within the GR's ligand-binding pocket. researchgate.net Such models are powerful tools for virtual screening to identify novel chemical scaffolds that could act as GR inhibitors or modulators. nih.gov

Compound Data

Novel Synthetic Strategies and Biocatalysis for Analog Development

The development of new derivatives of complex molecules like gentamicin and hydrocortisone is crucial for improving efficacy and exploring new chemical space. Modern synthetic methodologies, including flow chemistry and biocatalysis, offer powerful tools to achieve this with greater precision, efficiency, and sustainability than traditional batch methods.

Application of Flow Chemistry and Microreactor Technology for Efficient Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes or microreactors, is revolutionizing the synthesis of APIs. aurigeneservices.commdpi.com This technology offers significant advantages over conventional batch processing, including superior control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and selectivity. aurigeneservices.comchimia.ch The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, enabling reactions to be run under conditions that would be unsafe or uncontrollable in large flasks. researchgate.net

For the synthesis of complex steroidal structures like hydrocortisone, microreactors provide unique advantages. A key challenge in steroid synthesis is controlling stereochemistry. Research has demonstrated that photoconversion reactions of steroids can be conducted in microreactors, such as the controlled pore spaces of zeolitic materials, to provide stereochemical control over the reaction, thereby limiting the formation of undesirable byproducts. google.com The application of flow chemistry is an active area of research for creating more sustainable and efficient routes to steroidal drugs. miragenews.com Similarly, the multi-step, complex synthesis of aminoglycosides like gentamicin stands to benefit from the enhanced safety and automation offered by continuous flow processes, which allow for the handling of hazardous reagents and unstable intermediates with greater control. nih.govnih.gov

Enzyme-Mediated Transformations for Stereoselective Synthesis of Novel Derivatives

Biocatalysis, the use of enzymes to perform chemical transformations, offers unparalleled specificity and efficiency for modifying complex molecules. This approach avoids the need for cumbersome protecting group strategies common in traditional organic synthesis.

For hydrocortisone, biocatalysis is a well-established field for generating valuable derivatives. Specific microorganisms can introduce precise modifications to the steroid core. For instance, various Rhodococcus strains can perform a Δ1-dehydrogenation to convert hydrocortisone into the more potent anti-inflammatory drug, prednisolone. nih.gov In a more complex transformation, a coupled system using two different microorganisms, Arthrobacter simplex for 1,2-dehydrogenation and Streptomyces roseochromogenes for 16α-hydroxylation, can convert hydrocortisone into 16α-hydroxyprednisolone. mdpi.com Furthermore, specific enzymes like the steroid 21-hydroxylase CsCYP21A have been utilized for the high-yield biocatalytic synthesis of hydrocortisone and its derivatives, offering a green and sustainable manufacturing platform. acs.orgresearchgate.net

The enzymatic modification of gentamicin is a key strategy for creating novel analogs to overcome antibiotic resistance. A chemoenzymatic route has been developed to regioselectively modify the 6'-amino group of gentamicin. This process uses a transaminase enzyme, GenB4, to convert the amine to an aldehyde, which can then be selectively modified via reductive amination to produce a range of novel derivatives. rsc.org Enzymes involved in the natural biosynthesis of aminoglycosides also show promise. The enzyme GenN, from the gentamicin biosynthetic pathway, has demonstrated broad substrate specificity and can be used to modify the structures of other aminoglycosides, highlighting its potential for generating new and potent antibiotic analogs. nih.govfrontiersin.org

Table 1: Examples of Enzyme-Mediated Transformations for Gentamicin and Hydrocortisone Analog Development
Parent CompoundEnzyme/OrganismTransformation TypeProduct/DerivativeKey Finding
HydrocortisoneRhodococcus spp.Δ1-DehydrogenationPrednisoloneEfficient biocatalytic conversion to a more potent steroid. nih.gov
HydrocortisoneA. simplex + S. roseochromogenesCoupled 1,2-dehydrogenation & 16α-hydroxylation16α-HydroxyprednisoloneSequential biotransformation using two microorganisms to create a high-value derivative. mdpi.com
Gentamicin C1aTransaminase (GenB4)Regioselective 6'-N-alkylationNovel 6'-substituted gentamicin analogsChemoenzymatic approach avoids protecting groups for precise modification. rsc.org
AminoglycosidesGenN (from Gentamicin biosynthesis)3"-N-methylationNovel aminoglycoside derivativesBiosynthetic enzyme shows broad substrate specificity for analog generation. nih.govfrontiersin.org

Chemical Interactions with Novel Materials and Scaffolds for Fundamental Studies

Understanding how gentamicin and hydrocortisone interact with surfaces and materials at the molecular level is essential for developing advanced formulations and for fundamental studies of their chemical behavior.

Supramolecular Chemistry of Gentamicin and Hydrocortisone

Supramolecular chemistry investigates the non-covalent interactions (e.g., hydrogen bonding, hydrophobic effects, van der Waals forces) that govern the assembly of molecules into larger, organized structures. A key area of this field is host-guest chemistry, where a smaller "guest" molecule fits into the cavity of a larger "host" molecule.

The interaction of hydrocortisone with cyclodextrins (CDs)—toroidal host molecules made of glucose units—is a well-documented example. nih.govnih.gov The hydrophobic inner cavity of CDs can encapsulate the nonpolar steroid core of hydrocortisone, forming a stable host-guest inclusion complex. mdpi.com Physicochemical studies have confirmed the formation of 1:1 complexes between hydrocortisone and various CDs, such as hydroxypropyl-β-cyclodextrin (HPβCD). unina.it Thermodynamic analysis shows that this complexation is favored by both enthalpy (exothermic) and entropy, underscoring the critical role of hydrophobic interactions in driving the encapsulation process. unina.itresearchgate.net

Gentamicin, with its multiple amine and hydroxyl groups, is well-suited to participate in supramolecular interactions through hydrogen bonding and electrostatic forces. rcsb.org While less studied in simple host-guest systems, its ability to form supramolecular complexes has been demonstrated. For example, gentamicin has been incorporated into complex, multi-component systems for targeted therapies. acs.org Furthermore, its adsorption onto hydrogels modified with β-cyclodextrin suggests that host-guest interactions play a role in its binding to these materials.

Table 2: Supramolecular Host-Guest Interactions with Hydrocortisone
Guest MoleculeHost MoleculeStoichiometryKey Thermodynamic/Structural Findings
Hydrocortisoneβ-Cyclodextrin (β-CD)1:1Encapsulation within the β-CD cavity confirmed by 1H-NMR. mdpi.com
HydrocortisoneHydroxypropyl-β-cyclodextrin (HPβCD)1:1Complex formation is enthalpically and entropically favored; hydrophobic interactions are a key driving force. unina.it
Hydrocortisoneγ-Cyclodextrin (γ-CD)1:1 and 3:2 (precipitating)Complex phase-solubility behavior due to the formation of both soluble and precipitating micro-aggregates. mdpi.com

Investigation of Interactions with Polymeric Scaffolds and Nanomaterials (e.g., surface adsorption, controlled release in vitro for fundamental kinetics)

Encapsulating drugs within polymeric scaffolds and nanomaterials is a leading strategy for achieving controlled release. The interactions between the drug and the material dictate the release kinetics.

Hydrocortisone has been successfully incorporated into various nanomaterials. For instance, hydrocortisone-loaded lipid-polymer hybrid nanoparticles have been developed for controlled topical delivery. acs.orgunina.it In vitro release studies of these nanoparticles often show a biphasic pattern: an initial "burst release" followed by a more sustained release over a longer period. unina.it This kinetic profile is attributed to two distinct phenomena: the initial burst comes from the rapid dissolution of drug molecules adsorbed onto the nanoparticle surface, while the sustained phase is due to the slow diffusion of the drug encapsulated within the polymer matrix. unina.it

Gentamicin's high water solubility and positive charge at physiological pH make it a prime candidate for electrostatic incorporation into polymeric systems. It has been loaded into polyelectrolyte multilayers, which are thin films built by alternating layers of positively and negatively charged polymers. nih.gov The release kinetics from these films also exhibit an initial burst, designed to quickly address an infection, followed by a prolonged, linear release as the film matrix slowly erodes. nih.gov To improve its compatibility with hydrophobic polymers like poly(lactic-co-glycolic acid) (PLGA), gentamicin has been hydrophobized. This modification enhances its encapsulation efficiency in PLGA nanoparticles, with release studies again showing an initial burst from surface-adsorbed drug followed by a prolonged release phase. nih.gov

Table 3: In Vitro Release Kinetics from Polymeric and Nanomaterial Scaffolds
CompoundScaffold/MaterialKey Kinetic Findings
HydrocortisoneLipid-Polymer Hybrid NanoparticlesBiphasic release: initial burst (from surface-adsorbed drug) followed by sustained release (diffusion from matrix). unina.it
HydrocortisoneRosin (B192284) NanoparticlesRelease rate is dependent on the initial rosin content and the environmental pH.
GentamicinPolyelectrolyte MultilayersInitial burst release followed by zero-order, erosion-based release over several weeks. nih.gov
Hydrophobized GentamicinPLGA NanoparticlesInitial burst release is prolonged over several days, followed by sustained release. nih.gov

Surface Chemistry and Adsorption Phenomena of the Compounds on Various Substrates

The adsorption of molecules onto surfaces is a fundamental process governed by their respective surface chemistries. This phenomenon is critical not only for controlled release but also for understanding how these molecules interact with environmental substrates.

The adsorption of gentamicin has been studied on various materials. For example, it readily adsorbs onto the negatively charged surface of kaolinite, a common clay mineral. utm.myresearchgate.net This interaction can be enhanced by first modifying the clay with a cationic surfactant, which changes the surface properties and improves the loading of the antibiotic. utm.my The primary mechanisms driving such adsorption onto polar or charged surfaces are physisorption, involving van der Waals forces, electrostatic interactions, and hydrogen bonding. The multiple amine groups on gentamicin are protonated at neutral pH, making electrostatic attraction to anionic surfaces a powerful driver of adsorption.

For hydrocortisone, its interactions are often dominated by its hydrophobic steroid backbone. Molecular dynamics simulations have been used to study its interaction with model lung surfactant monolayers at an air-water interface, revealing how it partitions and orients itself among the lipid molecules based on concentration and surface pressure. nih.gov As noted previously, the initial burst release of hydrocortisone from nanoparticles is a direct consequence of its adsorption onto the material's surface, demonstrating that this phenomenon is a key factor in the kinetics of drug delivery systems. unina.it

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of Gentamicin (B1671437) Chemistry, Biosynthesis, and Molecular Mechanisms

Gentamicin is a complex aminoglycoside antibiotic derived from Micromonospora purpurea through fermentation wikipedia.orginchem.org. Its chemical structure is characterized by an aminocyclitol 2-deoxystreptamine (B1221613) (2-DOS) backbone, to which two amino sugar molecules, purpurosamine and garosamine, are attached at positions 4 and 6, respectively wikipedia.orgrcsb.orgresearchgate.net. The gentamicin complex itself comprises several major components, namely C1, C1a, C2, C2a, and C2b, which are distinguished by variations in methylation at the 6' carbon of the purpurosamine unit wikipedia.orgresearchgate.netguidetopharmacology.org. For instance, gentamicin C2 and C2a differ solely in the stereochemistry of the methyl group at C-6' acs.org.

The biosynthesis of gentamicin is a multifaceted enzymatic process. It commences with D-glucose-6-phosphate (Glc-6-P), which undergoes carbocyclization to form 2-deoxy-scyllo-inosose (B3429959) (2-DOI) through the action of the enzyme GtmA pnas.org. Subsequent aminotransferase and dehydrogenase steps convert 2-DOI into 2-deoxystreptamine (2-DOS) pnas.org. Gentamicin A2 serves as a key pseudotrisaccharide precursor for the gentamicin C complex, which is further modified by enzymes like the dehydrogenase GenD2, the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferase GenS2, the S-adenosylmethionine (SAM)-dependent N-methyltransferase GenN, and the radical SAM methyltransferase GenD1 f1000research.compnas.org. The methyltransferases GenN, GenD1, and GenK are crucial in defining the pathway up to the branch point, forming a methylation network pnas.org. The terminal 6′-N-methylation step in both branches of the gentamicin biosynthetic pathway is catalyzed by the enzyme GenL, which is encoded by a gene located outside the known biosynthetic gene cluster pnas.org. Research has also elucidated the roles of enzymes like GenP, GenB2, GenB3, and GenB4 in the dideoxygenation process involved in gentamicin C component formation acs.orgacs.org.

At a molecular level, gentamicin primarily exerts its effect by binding to the 30S ribosomal subunit of bacteria, specifically at helix 44 of the 16S rRNA rcsb.orgwiley.comcreative-diagnostics.com. This interaction forces adenosines 1492 and 1493 to maintain a position that typically signals a correct transfer RNA (tRNA) and messenger RNA (mRNA) match, leading to the acceptance of incorrect aminoacyl-tRNAs wikipedia.orgcreative-diagnostics.com. This results in the synthesis of non-functional, mistranslated proteins that misfold and aggregate, ultimately causing bacterial cell death wikipedia.orgrcsb.orgcreative-diagnostics.com. Gentamicin also has a secondary binding site at helix 69 of the 23S rRNA, where it interferes with ribosome recycling factors, creating a pool of inactive ribosomes wikipedia.orgrcsb.orgcreative-diagnostics.com. This binding to ribosomal RNA in the major groove involves specific interactions directed by Rings I and II of gentamicin, with Ring III also contributing to specific RNA interactions nih.gov.

Synthesis of Current Academic Understanding of Hydrocortisone (B1673445) Chemistry, Synthesis, and Molecular Mechanisms

Hydrocortisone, also known as cortisol, is a naturally occurring glucocorticoid hormone pfizer.comnih.govchemicalbook.com. Chemically, it is a 17alpha-hydroxy-C21-steroid, with a pregn-4-ene nucleus substituted by oxo groups at positions 3 and 20, and hydroxyl groups at positions 11, 17, and 21 nih.govchemicalbook.com. Its molecular weight is 362.46 pfizer.com. Hydrocortisone possesses a characteristic all-trans backbone, a Δ4-3-one system in ring A, and a 17β-ketol side chain (C-20-keto-C-21-hydroxy), with the C-11 and C-17 hydroxyl groups enhancing its glucocorticoid activity chemicalbook.com.

The biosynthesis of hydrocortisone, like other steroid hormones, originates from cholesterol in endocrine glands such as the adrenal glands glowm.comwikipedia.orgwikipathways.org. The initial and rate-limiting step involves the conversion of cholesterol to pregnenolone, catalyzed by the enzyme C20-22-lyase (also known as C20-22-desmolase), encoded by the CYP11A gene glowm.com. This process generally follows the mevalonate (B85504) pathway, where acetyl-CoA serves as the fundamental building block to form dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) libretexts.org. These intermediates then combine to form squalene, which undergoes epoxidation and cyclization to yield lanosterol (B1674476) (in animals), the first steroid in the pathway libretexts.orgwikipedia.org. Subsequent enzymatic transformations lead to cholesterol, from which various steroid hormones, including hydrocortisone, are derived libretexts.orgbritannica.com. Steroid synthesis, particularly for pharmaceutical purposes, often involves semisynthetic approaches starting from precursors like cholesterol, phytosterols, or sapogenins wikipedia.orgresearchgate.net. Direct hydroxylation of progesterone (B1679170) at C-11 via Rhizopus mold has been a significant biotransformation method for producing key precursors to cortisone (B1669442) acs.org.

At the molecular level, hydrocortisone acts as a corticosteroid hormone receptor agonist nih.gov. As a lipid-soluble molecule, it can readily traverse the cell membrane and bind to specific steroid hormone receptors, which can be nuclear or cytosolic wikipedia.org. Upon binding, many steroid receptors dimerize, forming a functional DNA-binding unit that translocates into the cell nucleus wikipedia.org. This genomic pathway of action leads to changes in gene expression, which in turn mediate its cellular effects wikipedia.org.

Unanswered Questions and Emerging Research Avenues in the Chemistry and Molecular Biology of these Compounds

Despite significant advancements in understanding gentamicin and hydrocortisone, several unanswered questions and emerging research avenues remain in their chemistry and molecular biology.

Regarding hydrocortisone , while its general biosynthetic pathway from cholesterol is well-established, the relative importance of the Δ5 and Δ4 pathways in certain tissues or under specific conditions is not fully understood glowm.com. The development of more efficient and environmentally friendly synthetic routes that overcome challenges such as selective C-H bond oxidations in complex steroid structures remains a significant chemical challenge researchgate.netnih.gov. The precise molecular dynamics and conformational changes induced in glucocorticoid receptors upon hydrocortisone binding, beyond the initial dimerization, are areas where more detailed studies using advanced spectroscopic techniques or computational modeling could provide deeper insights. Exploring novel chemical modifications of the hydrocortisone scaffold to fine-tune its receptor binding specificity and downstream molecular signaling pathways, without altering its fundamental glucocorticoid activity, is also a promising direction.

Methodological Advancements Driving Future Research on the Chemical Properties and Interactions of Gentamicin and Hydrocortisone

Methodological advancements are poised to significantly drive future research into the chemical properties and interactions of gentamicin and hydrocortisone.

Computational chemistry and machine learning (ML) are increasingly vital criver.commdpi.comjddhs.combiojournals.usacs.org. Techniques such as molecular docking, molecular dynamics simulations, quantum mechanics/molecular mechanics (QM/MM) methods, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) modeling allow for the prediction of drug-target interactions and optimization of chemical structures jddhs.combiojournals.us. AI and ML algorithms can accelerate drug design by exploring novel chemical space, identifying improved compounds, and optimizing properties like biochemical potency and binding affinity criver.commdpi.combiojournals.usacs.orghelmholtz-hips.de. These computational methods facilitate virtual screening and lead optimization, significantly reducing the time and cost associated with preclinical investigations mdpi.combiojournals.usemanresearch.org.

Advanced spectroscopic techniques offer powerful tools for elucidating molecular structures and interactions researchgate.netazooptics.comnih.gov. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into molecular structures, dynamics, and atomic-level interactions, being useful for hit identification, lead optimization, and mapping ligand binding sites azooptics.comnih.gov. Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, can identify functional groups, study binding interactions, and even monitor biochemical changes in cells in response to drug application, providing a wealth of biochemical information researchgate.netazooptics.comtudublin.ieirdg.org. Mass spectrometry (MS) is also crucial for characterizing potential drug candidates and studying drug metabolism azooptics.com.

Synthetic biology approaches are revolutionizing the study and production of natural products like gentamicin helmholtz-hips.defrontiersin.orgnih.govnih.gov. Enhanced genome assembly and editing tools, along with high-throughput optimization of product titers, facilitate the engineering of microbial systems for enhanced natural product biosynthesis frontiersin.orgnih.gov. This includes dynamic metabolic regulation, multi-copy chromosomal integration of biosynthetic gene clusters (BGCs), and rational BGC refactoring frontiersin.org. The integration of synthetic biology with AI/ML methodologies aims to overcome limitations in traditional natural product research and synthetic chemistry, leading to the creation of novel chemical matter and expanding the possibilities of biosynthesis beyond chemical limitations helmholtz-hips.de.

Broader Implications for Chemical Biology, Synthetic Chemistry, and Medicinal Chemistry Research (excluding clinical applications)

The continued research into the chemistry and molecular biology of compounds like gentamicin and hydrocortisone holds profound broader implications for chemical biology, synthetic chemistry, and medicinal chemistry, extending beyond their immediate clinical applications.

In chemical biology , a deeper understanding of the precise molecular mechanisms by which these compounds interact with their biological targets (e.g., ribosomes for gentamicin, glucocorticoid receptors for hydrocortisone) provides fundamental insights into biological processes nih.govomicsonline.org. This can illuminate the intricacies of protein synthesis, gene regulation, and cellular signaling at an atomic and molecular level, paving the way for the discovery of new biological pathways or functions. The study of natural product biosynthesis, as exemplified by gentamicin, also informs principles of enzymatic catalysis and the evolutionary design rules of complex biosynthetic pathways, which can be harnessed for novel probe and drug discovery helmholtz-hips.denih.govnih.govomicsonline.org.

For synthetic chemistry , the complexity of gentamicin and hydrocortisone scaffolds presents significant challenges and opportunities researchgate.netnih.gov. Efforts to develop more efficient and selective synthetic routes for these compounds push the boundaries of organic synthesis, leading to the innovation of new reactions, catalysts, and methodologies (e.g., direct C-H oxidation via biotransformation) acs.orgnih.gov. The ability to precisely control stereochemistry and regioselectivity in the synthesis of such polyfunctional molecules is paramount, driving advancements in asymmetric synthesis and catalysis nih.gov. These developments have broad applicability in the synthesis of other complex natural products and medicinally relevant compounds.

In medicinal chemistry , research on these compounds, even when excluding clinical applications, provides invaluable knowledge for rational drug design and the creation of novel chemical entities wiley.comresearchgate.net. Understanding the structure-activity relationships (SAR) at a molecular level, including the roles of specific functional groups and conformational preferences in target binding, allows for the design of compounds with improved potency, selectivity, and desirable physicochemical properties nih.govchemicalbook.com. The exploration of novel chemical scaffolds inspired by gentamicin's ribosomal interactions or hydrocortisone's steroid backbone can lead to the discovery of entirely new classes of chemical probes or therapeutic candidates. Furthermore, insights from these compounds contribute to the broader strategies of fragment-based drug discovery, target identification, and the development of high-throughput screening methodologies that are not specific to the original compounds but are generalizable to other chemical biology problems wiley.comnih.govomicsonline.org.

By focusing on the fundamental chemical and molecular biological aspects, research on compounds like gentamicin and hydrocortisone continues to enrich our understanding of chemical space and biological systems, offering a fertile ground for future innovations in diverse areas of chemical science.

Q & A

Q. What are the primary active components of Gentisone HC, and how do they interact pharmacologically in otological applications?

this compound is a combination therapy typically comprising gentamicin (an aminoglycoside antibiotic) and hydrocortisone (a corticosteroid). The antibiotic component targets Gram-negative and some Gram-positive bacteria by inhibiting protein synthesis via 30S ribosomal subunit binding, while hydrocortisone reduces inflammation by suppressing prostaglandin synthesis and leukocyte migration. Methodologically, confirmatory studies should employ high-performance liquid chromatography (HPLC) for component quantification and in vitro antimicrobial susceptibility testing (e.g., broth microdilution) to validate efficacy against common otopathogens like Pseudomonas aeruginosa .

Q. What standardized metrics are used to evaluate the clinical efficacy of this compound in treating chronic otitis externa?

Efficacy is typically assessed through double-blind, randomized controlled trials (RCTs) using endpoints such as:

  • Microbiological cure rates : Defined as eradication of baseline pathogens post-treatment.
  • Clinical resolution scores : Including erythema, edema, and pain reduction (measured via visual analog scales).
  • Time-to-symptom relief : Compared to placebo or alternative therapies. Researchers should adhere to CONSORT guidelines for RCT design and report adverse events (e.g., ototoxicity) using standardized MedDRA terminology .

Advanced Research Questions

Q. How can conflicting data on this compound’s ototoxicity risk be resolved through experimental redesign?

Discrepancies in ototoxicity reports may stem from variability in dosing regimens or patient populations. To address this:

  • Controlled in vivo models : Use guinea pigs or rats with calibrated auditory brainstem response (ABR) testing to isolate gentamicin-induced cochlear damage.
  • Dose-response analysis : Incorporate pharmacokinetic modeling to correlate serum concentrations with histological changes in the organ of Corti.
  • Meta-analytic approaches : Apply heterogeneity tests (e.g., I² statistic) to pooled clinical trial data, adjusting for confounders like baseline hearing loss .

Q. What methodological frameworks optimize the design of comparative studies between this compound and newer antibiotic-corticosteroid combinations?

Utilize the PICO framework (Population: adults with acute otitis externa; Intervention: this compound; Comparison: Ciprodex; Outcome: microbiological cure) to structure hypothesis-driven trials. For statistical robustness, employ:

  • Non-inferiority margins : Predefined as ≤10% difference in cure rates.
  • Stratified randomization : By pathogen type (e.g., Staphylococcus aureus vs. P. aeruginosa) to control for microbial resistance profiles.
  • Bayesian adaptive designs : To dynamically adjust sample sizes based on interim efficacy analyses .

Q. How can researchers address gaps in longitudinal safety data for pediatric populations using this compound?

Ethical and practical constraints limit pediatric RCTs. Alternatives include:

  • Retrospective cohort studies : Leverage electronic health records (EHRs) to analyze off-label usage patterns and adverse event rates.
  • Pharmacovigilance databases : Mine FDA Adverse Event Reporting System (FAERS) data using disproportionality analysis (e.g., reporting odds ratios).
  • In vitro 3D cochlear models : To simulate pediatric inner ear drug exposure and toxicity thresholds .

Q. What statistical methods are recommended for analyzing pharmacokinetic variability in this compound’s topical absorption?

Use heteroskedasticity-consistent (HC) covariance matrix estimators to account for non-constant variance in drug concentration measurements. For time-series data (e.g., tympanic membrane drug levels), apply:

  • Mixed-effects models : To partition variability into inter-subject and intra-subject components.
  • Monte Carlo simulations : To predict absorption variability under differing pH levels or cerumen loads. Tools like the R package sandwich facilitate robust standard error calculations for small-sample studies .

Methodological Guidance for Data Reporting

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Mechanistic modeling : Link minimum inhibitory concentrations (MICs) from in vitro assays to in vivo pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratios).
  • Failure mode analysis : Audit experimental conditions (e.g., biofilm presence in chronic infections) that may reduce translational validity.
  • Multi-omics integration : Correlate bacterial transcriptomic changes post-treatment with clinical outcomes .

Q. What systematic review strategies ensure comprehensive synthesis of this compound’s therapeutic profile?

Follow PRISMA guidelines and:

  • Search syntax : Use Boolean operators (e.g., (gentisone OR gentamicin hydrocortisone) AND ("otitis externa" OR "ear infection")) across MEDLINE, Embase, and Cochrane Library.
  • Inclusion/exclusion criteria : Prioritize studies with ≥50 participants and peer-reviewed methodologies.
  • Risk of bias assessment : Apply ROB-2 tool for RCTs and GRADE criteria for evidence quality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.